molecular formula C27H37N3O7S B021623 Darunavir-d9

Darunavir-d9

Cat. No.: B021623
M. Wt: 556.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Darunavir-d9 is a deuterated form of Darunavir, an antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. This compound is specifically designed to enhance the pharmacokinetic properties of Darunavir by replacing certain hydrogen atoms with deuterium, which can lead to improved metabolic stability and reduced side effects .

Mechanism of Action

Target of Action

Darunavir-d9, like its parent compound Darunavir, primarily targets the human immunodeficiency virus (HIV) protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins that are necessary for the virus to replicate .

Mode of Action

This compound inhibits the HIV protease by binding to its active site . This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting the replication of the virus . Darunavir is said to have a dual mode of action: it binds to the dimeric active site of the HIV protease and prevents the dimerization by binding to the HIV protease monomer . The binding of this compound to the HIV protease is facilitated by a number of hydrogen bonds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV life cycle . By inhibiting the HIV protease, this compound prevents the maturation of the virus, which is a crucial step in the viral life cycle . This results in the production of immature, non-infectious viral particles .

Pharmacokinetics

This compound, like Darunavir, is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes. This co-administration pharmacologically enhances Darunavir, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life (t1/2) of Darunavir is 15 hours in the presence of ritonavir .

Result of Action

The primary result of this compound’s action is the significant decrease in viral load and the increase in CD4 cell counts . This leads to a decrease in the morbidity and mortality of HIV infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Ritonavir, a CYP3A inhibitor, is often co-administered with this compound to increase its plasma concentrations . Additionally, the presence of HIV-1 strains resistant to more than one protease inhibitor can influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Darunavir-d9 plays a crucial role in inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of infectious HIV particles. By binding to the active site of HIV-1 protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. The interaction between this compound and HIV-1 protease involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other biomolecules such as α1-acid glycoprotein, which affects its pharmacokinetics .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those infected with HIV. By inhibiting HIV-1 protease, this compound disrupts the viral life cycle, leading to a reduction in viral load and an increase in CD4+ T-cell counts. This results in improved immune function and a decrease in the progression of acquired immunodeficiency syndrome (AIDS). This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HIV-1 protease and other cellular proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of HIV-1 protease, where it forms a stable inhibitor-enzyme complex. This binding prevents the protease from cleaving viral polyproteins, thereby inhibiting the production of mature viral particles. The interaction between this compound and HIV-1 protease is characterized by hydrogen bonding, hydrophobic interactions, and electrostatic forces . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function and viral replication have been observed to change over time. This compound exhibits high stability and resistance to metabolic degradation, which contributes to its prolonged activity in vitro and in vivo. Long-term studies have shown that this compound maintains its inhibitory effects on HIV-1 protease and viral replication over extended periods, with minimal degradation . The development of resistance mutations in HIV-1 protease can reduce the efficacy of this compound over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits HIV-1 protease and reduces viral load without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity, while doses above this threshold do not proportionally increase efficacy but may increase the risk of adverse effects .

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which catalyzes its oxidation and subsequent conjugation with glucuronic acid. The deuterium substitution in this compound enhances its metabolic stability by reducing the rate of oxidation, leading to prolonged activity and reduced clearance . This compound also interacts with other enzymes and cofactors involved in its metabolism, which can affect its pharmacokinetics and pharmacodynamics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by passive diffusion and active transport mediated by membrane transporters such as P-glycoprotein. This compound also binds to plasma proteins, including α1-acid glycoprotein, which affects its distribution and bioavailability . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with HIV-1 protease and other cellular proteins. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, which determines its accessibility to HIV-1 protease and other biomolecules involved in the viral life cycle .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darunavir-d9 involves the incorporation of deuterium into the Darunavir molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the molecule. .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions

Darunavir-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Darunavir-d9

This compound is unique due to its deuterated structure, which enhances its metabolic stability and reduces the likelihood of drug-drug interactions. This makes it a valuable option for patients with HIV who require long-term antiretroviral therapy .

Properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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